molecular formula C11H12FN3 B2758634 1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine CAS No. 1174868-77-9

1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine

Cat. No. B2758634
M. Wt: 205.236
InChI Key: KFPBTYZMMMBFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine” belongs to a class of organic compounds known as fluoroorganic compounds. These are organic compounds that contain a fluorine atom attached to an organic group .


Molecular Structure Analysis

The molecular structure of similar fluoroorganic compounds can be analyzed using 19F nuclear magnetic resonance (NMR) spectroscopy . This technique provides a wealth of molecular structure information as well as its associated chemical environment .


Chemical Reactions Analysis

The chemical reactions of similar fluoroorganic compounds can involve various enzymes. For example, synthetic cannabinoids (SCBs) are metabolized primarily by UDP-glucuronosyltransferases (UGTs) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar fluoroorganic compounds can be analyzed using 19F NMR . The unique attributes of fluorine nuclei make the 19F NMR spectra easy to interpret .

Safety And Hazards

Similar compounds, such as 4-Fluorobenzyl chloride, are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, skin corrosives/irritants, and serious eye damage/eye irritants .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8-6-15(14-11(8)13)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPBTYZMMMBFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.